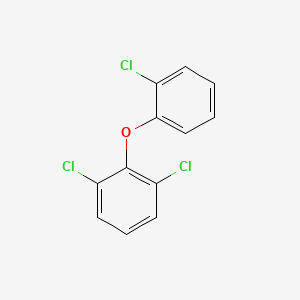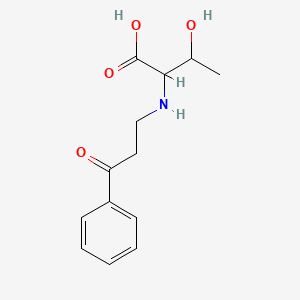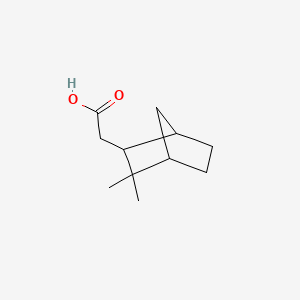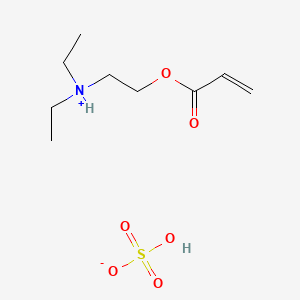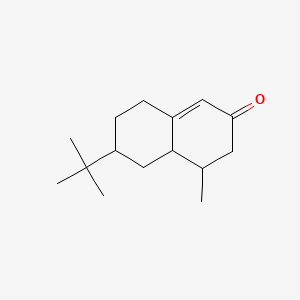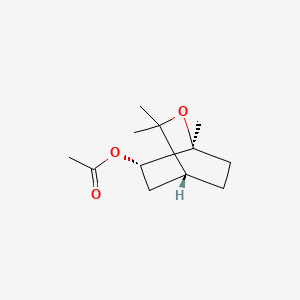
Hexahexyldistannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahexyldistannane is an organotin compound with the chemical formula ( \text{(C}6\text{H}{13}\text{)}_3\text{SnSn(C}6\text{H}{13}\text{)}_3 ) It is a member of the distannane family, characterized by a tin-tin bond
Preparation Methods
Hexahexyldistannane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity.
Chemical Reactions Analysis
Hexahexyldistannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylstannonic acid derivatives.
Reduction: Reduction reactions can yield hexylstannane compounds.
Substitution: It participates in substitution reactions with halides, forming hexylstannyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexahexyldistannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing into its potential use in biological systems, although its toxicity limits direct applications.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials, including polymers and coatings, due to its ability to form stable bonds with carbon and other elements.
Mechanism of Action
The mechanism by which hexahexyldistannane exerts its effects involves the formation of stable carbon-tin bonds. These bonds are crucial in various organic reactions, including cross-coupling reactions. The molecular targets and pathways involved are primarily related to its ability to interact with organic molecules, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Hexahexyldistannane can be compared with other similar compounds, such as hexamethyldistannane and hexabutyldistannane. These compounds share the tin-tin bond but differ in the length and structure of the alkyl chains attached to the tin atoms. This compound is unique due to its longer hexyl chains, which can influence its reactivity and applications. Similar compounds include:
Hexamethyldistannane: ( \text{(CH}_3\text{)}_3\text{SnSn(CH}_3\text{)}_3 )
Hexabutyldistannane: ( \text{(C}_4\text{H}_9\text{)}_3\text{SnSn(C}_4\text{H}_9\text{)}_3 )
Properties
CAS No. |
40217-92-3 |
|---|---|
Molecular Formula |
C36H78Sn2 |
Molecular Weight |
748.4 g/mol |
InChI |
InChI=1S/6C6H13.2Sn/c6*1-3-5-6-4-2;;/h6*1,3-6H2,2H3;; |
InChI Key |
OTJKPLDLTGMRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)CCCCCC.CCCCCC[Sn](CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




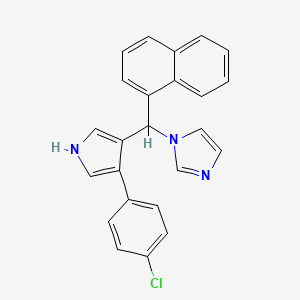
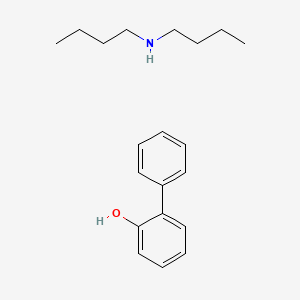
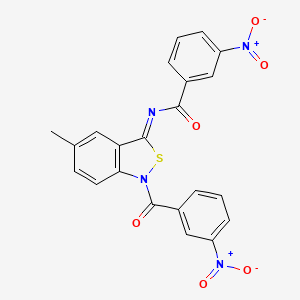

![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
